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Compound of Interest

Compound Name:
3-Pyridyl

Trifluoromethanesulfonate

Cat. No.: B019578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Pyridyl
Trifluoromethanesulfonate (pyridin-3-yl trifluoromethanesulfonate), a key reagent in organic

synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Overview
3-Pyridyl Trifluoromethanesulfonate is a pyridine derivative containing a

trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group,

making this compound a valuable electrophile in a variety of cross-coupling and substitution

reactions.

Chemical Structure:

Molecular Formula: C₆H₄F₃NO₃S[1]

Molecular Weight: 227.16 g/mol [1]

CAS Number: 107658-27-5[1]
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While comprehensive, publicly available spectral data for 3-Pyridyl
Trifluoromethanesulfonate is limited, this guide compiles the known information and provides

typical spectral characteristics based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules.

¹H NMR (Proton NMR):

No specific experimental data with chemical shifts and coupling constants for 3-Pyridyl
Trifluoromethanesulfonate was found in the public domain. However, based on the structure

and data for similar pyridine derivatives, the expected signals would be in the aromatic region.

¹³C NMR (Carbon-13 NMR):

PubChem indicates the availability of ¹³C NMR spectra for this compound, though the data is

proprietary.[1] The expected spectrum would show six distinct signals corresponding to the six

carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)

C (Pyridyl, C=N) 145-155

C (Pyridyl, C-O) 140-150

C (Pyridyl) 120-140

C (Pyridyl) 120-140

C (Pyridyl) 120-140

CF₃ 115-125 (quartet, ¹JCF)
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Pyridyl Trifluoromethanesulfonate would be characterized by absorptions

corresponding to the pyridine ring and the triflate group.

Table 2: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (Aromatic) 3000 - 3100 Medium

C=N, C=C (Pyridine Ring) 1400 - 1600 Medium to Strong

S=O Stretch (Triflate) 1420 - 1440 Strong

C-F Stretch (CF₃) 1200 - 1250 Strong

S-O Stretch (Triflate) 1030 - 1060 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and structural

features. PubChem indicates the availability of GC-MS data, though the specific fragmentation

pattern is not detailed.[1]

Table 3: Predicted Mass Spectrometry Data

Ion m/z (expected) Description

[M]⁺ 227 Molecular Ion

[M-CF₃]⁺ 158 Loss of trifluoromethyl radical

[M-SO₂CF₃]⁺ 94
Loss of

trifluoromethanesulfonyl radical

[C₅H₄N]⁺ 78 Pyridyl cation
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The following are generalized experimental protocols for obtaining the spectral data discussed

above. These protocols are based on standard laboratory practices for the analysis of organic

compounds.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 3-Pyridyl Trifluoromethanesulfonate in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts should be referenced to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound

between two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or clean ATR crystal before

running the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Data Acquisition:

GC-MS: Introduce the sample through a gas chromatograph to separate it from any

impurities before it enters the mass spectrometer. The mass spectrum is then recorded for

the eluting compound.

LC-MS: Introduce the sample via liquid chromatography or direct infusion into the ESI

source.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

compound like 3-Pyridyl Trifluoromethanesulfonate.
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Caption: Workflow for the spectral analysis of 3-Pyridyl Trifluoromethanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b019578#3-pyridyl-trifluoromethanesulfonate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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